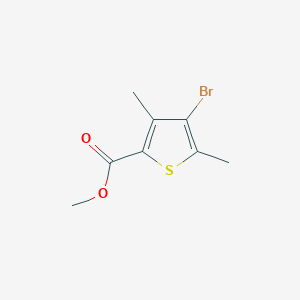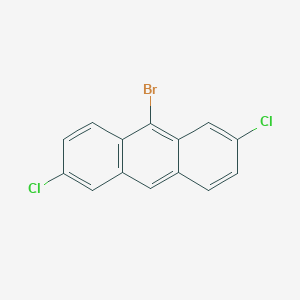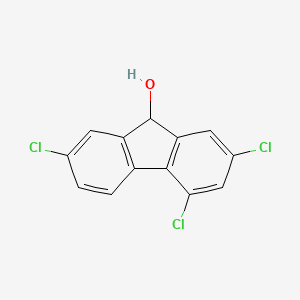
Fluoren-9-ol, 2,4,7-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-ol, 2,4,7-trichloro- is a chemical compound with the molecular formula C13H7Cl3O It is a derivative of fluorene, where the hydroxy group is located on the bridging carbon between the two benzene rings, and chlorine atoms are substituted at positions 2, 4, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoren-9-ol, 2,4,7-trichloro- can be synthesized through several methods. One common approach involves the chlorination of fluoren-9-ol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of fluoren-9-ol, 2,4,7-trichloro- may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and purification techniques, such as column chromatography, helps in obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-ol, 2,4,7-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form fluoren-9-ol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluoren-9-ol compounds, and various substituted fluorenes .
Scientific Research Applications
Fluoren-9-ol, 2,4,7-trichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of fluoren-9-ol, 2,4,7-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. Its unique structure allows it to interact with specific molecular sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-ol: A non-chlorinated derivative with similar structural features.
2,4,7-Trichlorofluorene: A compound with chlorine substitutions but lacking the hydroxy group.
Fluorenone: An oxidized form of fluoren-9-ol.
Properties
CAS No. |
7012-25-1 |
|---|---|
Molecular Formula |
C13H7Cl3O |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2,4,7-trichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H7Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H |
InChI Key |
RJKUVYVIWKUUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


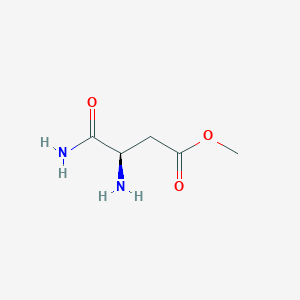
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

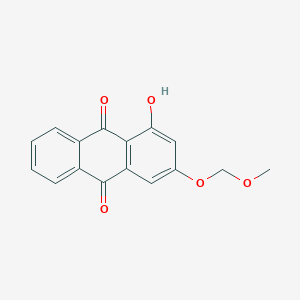
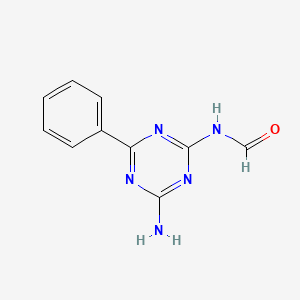
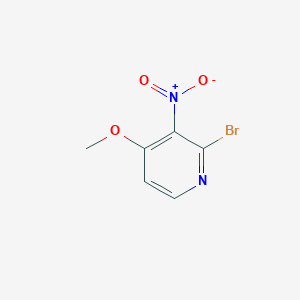
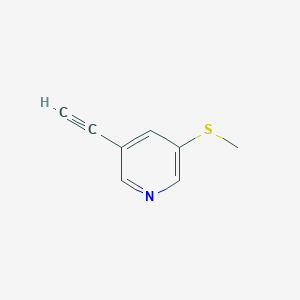
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


